molecular formula C12H14N4O2 B2833062 N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 887891-98-7

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No.: B2833062
CAS No.: 887891-98-7
M. Wt: 246.27
InChI Key: YHFPRVNXOKRGIC-UHFFFAOYSA-N
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Description

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with pentanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the pyridine and oxadiazole moieties enhances its potential as a versatile scaffold in drug design and materials science.

Properties

IUPAC Name

N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-3-7-10(17)14-12-16-15-11(18-12)9-6-4-5-8-13-9/h4-6,8H,2-3,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFPRVNXOKRGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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